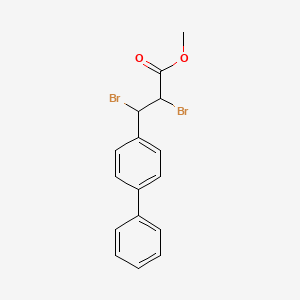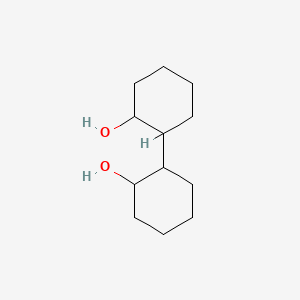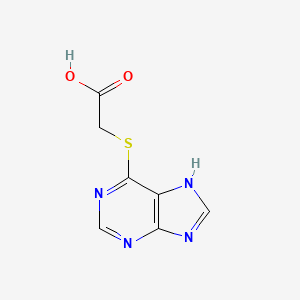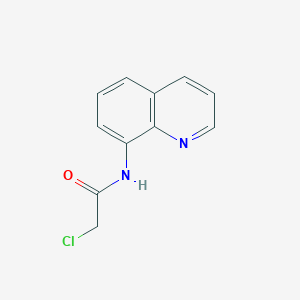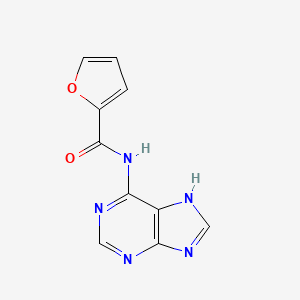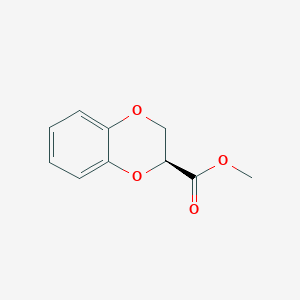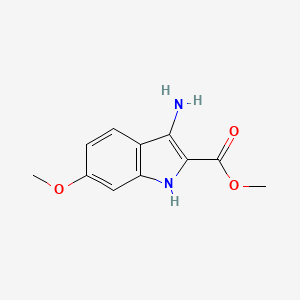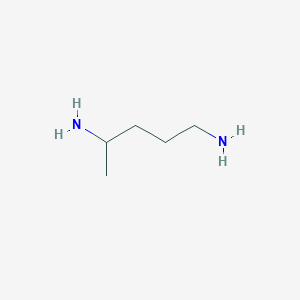
1,4-Diaminopentane
Descripción general
Descripción
1,4-Diaminopentane, also known as cadaverine, is an organic compound with the molecular formula C5H14N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a five-carbon aliphatic chain. This compound is naturally produced by the decarboxylation of the amino acid lysine during the decomposition of animal tissue, which contributes to the foul odor associated with decaying flesh. Despite its unpleasant origin, this compound has significant industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diaminopentane can be synthesized through several methods. One common approach involves the hydrogenation of glutaric acid or its derivatives. This process typically requires a catalyst, such as nickel or palladium, and is conducted under high pressure and temperature conditions.
Another method involves the microbial fermentation of lysine using engineered strains of bacteria such as Escherichia coli or Corynebacterium glutamicum. These bacteria are genetically modified to enhance their ability to produce this compound from lysine through decarboxylation.
Industrial Production Methods
In industrial settings, the production of this compound often relies on the microbial fermentation method due to its sustainability and cost-effectiveness. The process involves cultivating the genetically engineered bacteria in large bioreactors, where they convert lysine into this compound. The product is then extracted and purified for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diaminopentane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form glutaric acid.
Reduction: It can be reduced to form pentane.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Glutaric acid.
Reduction: Pentane.
Substitution: Various substituted amines and amides.
Aplicaciones Científicas De Investigación
1,4-Diaminopentane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block for the synthesis of polyamides and other polymers.
Biology: It serves as a precursor for the biosynthesis of other polyamines, which are essential for cell growth and differentiation.
Medicine: It is studied for its potential role in modulating biological processes and as a biomarker for certain diseases.
Industry: It is used in the production of adhesives, coatings, and as a curing agent for epoxy resins.
Mecanismo De Acción
The mechanism of action of 1,4-diaminopentane involves its interaction with various molecular targets and pathways. In biological systems, it acts as a polyamine, stabilizing DNA and RNA structures, modulating ion channels, and influencing cell signaling pathways. It is also involved in the regulation of cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
1,4-Diaminopentane is similar to other diamines such as 1,3-diaminopropane, 1,4-diaminobutane (putrescine), and 1,6-diaminohexane (hexamethylenediamine). it is unique in its five-carbon chain structure, which imparts distinct chemical and physical properties. For example, 1,4-diaminobutane has a four-carbon chain and is involved in similar biological processes but has different reactivity and stability profiles.
List of Similar Compounds
- 1,3-Diaminopropane
- 1,4-Diaminobutane (putrescine)
- 1,6-Diaminohexane (hexamethylenediamine)
Propiedades
IUPAC Name |
pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(7)3-2-4-6/h5H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEICEJLUNGARHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338738 | |
| Record name | 1,4-DIAMINOPENTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-77-5 | |
| Record name | 1,4-Pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-DIAMINOPENTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


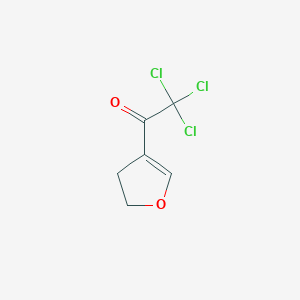
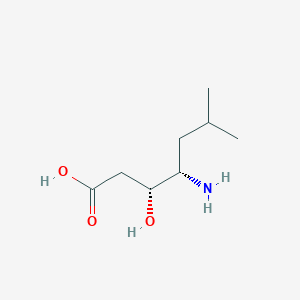
![N-(8-Aza-bicyclo[3.2.1]oct-3-yl)-acetamide](/img/structure/B1615422.png)

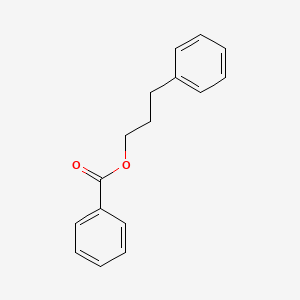
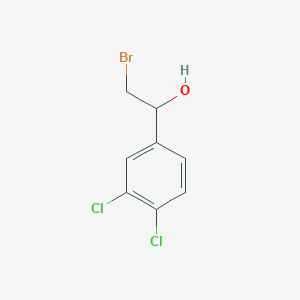
![2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B1615432.png)
